2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
Description
2-(4-(2-Methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 2-methoxyphenyl group at the 4-position and an acetonitrile moiety at the 1-position. The 2-methoxyphenyl substituent introduces steric and electronic effects, while the acetonitrile group contributes to polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-19-11-5-3-2-4-10(11)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVBZLBBZLJUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylacetonitrile with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares its dihydropyrazinone core with several derivatives, differing primarily in substituents. Two notable analogs are:
2-(4-(3-Fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (PubChem CID: Not specified)
N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide (Molecular formula: C₂₀H₁₈F₃N₅O₅) .
Structural and Functional Differences
*Estimates based on structural similarity to Analog 2 and computational modeling trends.
Substituent Effects on Properties
- Electron-Donating vs. This difference may influence reactivity in electrophilic substitution or binding interactions . Analog 2’s 4-fluorophenyl substituent balances electron-withdrawing effects with the 3,4-dimethoxyphenyl group, which increases solubility and hydrogen-bonding capacity .
- Functional Group Impact: The acetonitrile group in the target and Analog 1 enhances polarity and dipole interactions, whereas Analog 2’s acetamide introduces additional hydrogen-bond donor capacity, improving solubility (logSw = -2.23 vs. the target’s estimated lower solubility) .
Pharmacological Implications
- Bioavailability : Analog 2’s higher logP (0.8155) and acetamide group suggest improved membrane permeability compared to the target compound’s acetonitrile, which may limit passive diffusion.
- Target Selectivity : The 2-methoxyphenyl group in the target could confer selectivity for enzymes or receptors sensitive to steric bulk, such as kinases or GPCRs, while Analog 1’s fluorine and methyl groups might optimize binding in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
